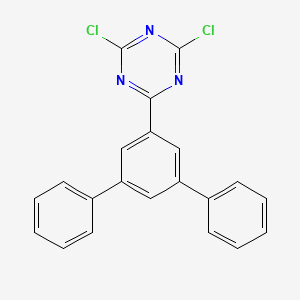2,4-dichloro-6-(3,5-diphenylphenyl)-1,3,5-triazine
CAS No.: 1616232-09-7
Cat. No.: VC8176576
Molecular Formula: C21H13Cl2N3
Molecular Weight: 378.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1616232-09-7 |
|---|---|
| Molecular Formula | C21H13Cl2N3 |
| Molecular Weight | 378.2 g/mol |
| IUPAC Name | 2,4-dichloro-6-(3,5-diphenylphenyl)-1,3,5-triazine |
| Standard InChI | InChI=1S/C21H13Cl2N3/c22-20-24-19(25-21(23)26-20)18-12-16(14-7-3-1-4-8-14)11-17(13-18)15-9-5-2-6-10-15/h1-13H |
| Standard InChI Key | ANITXMBLUCZWRG-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=NC(=NC(=N3)Cl)Cl)C4=CC=CC=C4 |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=NC(=NC(=N3)Cl)Cl)C4=CC=CC=C4 |
Introduction
Key Findings
2,4-Dichloro-6-(3,5-diphenylphenyl)-1,3,5-triazine is a halogenated triazine derivative with a complex aromatic substitution pattern. While direct literature on this specific compound is limited, its structural and functional analogs—such as 2,4-dichloro-6-phenyl-1,3,5-triazine (CAS 1700-02-3) and 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine (PubChem CID 11010569)—provide critical insights into its physicochemical behavior, synthetic routes, and potential applications . The compound’s 3,5-diphenylphenyl substituent introduces steric and electronic effects that distinguish it from simpler triazine derivatives, warranting specialized analysis of its reactivity and stability.
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a 1,3,5-triazine core substituted with two chlorine atoms at the 2- and 4-positions and a 3,5-diphenylphenyl group at the 6-position. This configuration creates a planar, electron-deficient aromatic system with three distinct functional regions:
-
Triazine Core: A six-membered ring with alternating carbon and nitrogen atoms, stabilized by resonance delocalization .
-
Chlorine Substituents: Electron-withdrawing groups that enhance electrophilicity at the 2- and 4-positions, facilitating nucleophilic substitution reactions .
-
3,5-Diphenylphenyl Group: A bulky, conjugated aromatic substituent that imposes steric hindrance and modifies electronic properties through π-π interactions .
Table 1: Comparative Structural Data for Triazine Derivatives
Synthesis and Catalytic Pathways
Suzuki-Miyaura Coupling
The patented synthesis of 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine via Suzuki coupling offers a template for producing the 3,5-diphenylphenyl analog . Key steps include:
-
Substrate Preparation: Cyanuric chloride reacts with 3,5-diphenylphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(OAc)₂).
-
Reaction Conditions: Conducted under inert atmosphere at 20–80°C, with a base (e.g., K₂CO₃) and polar aprotic solvent (e.g., ethanol or DMF).
-
Catalyst Recovery: Magnetic silica-supported palladium complexes enable efficient phase separation and reuse, reducing costs .
Key Challenges:
-
Steric Hindrance: The 3,5-diphenylphenyl group may slow reaction kinetics, necessitating elevated temperatures or extended reaction times.
-
Byproduct Formation: Competing coupling at the 2- and 4-positions requires precise stoichiometric control to minimize impurities .
Physicochemical Properties
Thermal Stability
The compound’s thermal behavior is influenced by its halogenated triazine core and bulky substituent:
-
Decomposition Temperature: Estimated at 300–350°C based on analogs .
-
Flash Point: Likely exceeds 250°C due to low volatility and high molecular weight .
Solubility and Reactivity
-
Solubility: Poor in water (<0.1 mg/L at 25°C); soluble in chlorinated solvents (e.g., DCM) and aromatic hydrocarbons (e.g., toluene) .
-
Hydrolytic Stability: Resistant to hydrolysis under neutral conditions but susceptible to nucleophilic attack in basic media .
Applications in Materials Science
Ultraviolet (UV) Absorbers
Triazine derivatives like Appolo-113 (2,4-dichloro-6-phenyl-1,3,5-triazine) are widely used as UV stabilizers in polymers . The 3,5-diphenylphenyl variant may offer enhanced UV absorption due to extended conjugation, with potential applications in:
-
High-Performance Coatings: Improved photostability for automotive paints.
-
Optical Materials: Tunable absorption spectra for OLEDs or solar cells.
Pharmaceutical Intermediates
The electron-deficient triazine core serves as a scaffold for drug discovery, particularly in kinase inhibitors and antiviral agents. Functionalization at the 6-position could modulate bioactivity and pharmacokinetics.
Future Research Directions
-
Synthetic Optimization: Develop room-temperature protocols to mitigate steric effects.
-
Structure-Activity Relationships: Correlate substituent effects with UV absorption maxima.
-
Green Chemistry: Explore biocatalytic routes to reduce reliance on transition-metal catalysts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume